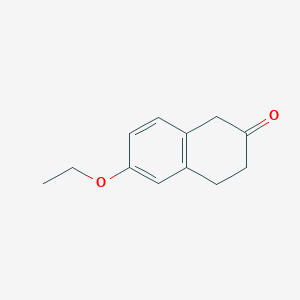

6-Ethoxy-2-tetralone

Description

Historical Context and Evolution of Tetralone Chemistry Research

The study of tetralones dates back to the late 19th century. The parent compound, 2-tetralone (B1666913), was first synthesized by Eugen Bamberger and Wilhelm Lodter in 1893. wikipedia.org Early research primarily focused on the fundamental synthesis and characterization of the tetralone core. For instance, methods for preparing 1-tetralone (B52770), such as the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid, were established in the early 20th century. wikipedia.orgorgsyn.orgacs.org

Over the decades, research has evolved from basic synthesis to exploring the vast synthetic potential of tetralone derivatives. Initially valued as simple intermediates, their role expanded significantly as chemists discovered their utility in constructing complex polycyclic systems. Today, tetralones are recognized as key starting materials for a multitude of compounds, including steroids, alkaloids, and various pharmaceutical agents like antidepressants and anti-inflammatory drugs. researchgate.netwikipedia.orgnih.gov The ongoing development of more efficient and stereoselective synthetic routes continues to be an active area of research, reflecting the enduring importance of this class of compounds. medcraveonline.commedcraveonline.comtandfonline.com

Structural Significance of 6-Ethoxy-2-tetralone within the Tetralone Family

This compound belongs to the β-tetralone subclass, where the carbonyl group is located at the second position of the hydrogenated ring. semanticscholar.org This structural feature distinguishes it from the more commonly studied α-tetralones. β-Tetralones are generally known to be more challenging to synthesize and can exhibit lower stability compared to their α-isomers, which has historically made them a subject of dedicated synthetic efforts. medcraveonline.commedcraveonline.comgoogle.com

The defining feature of this compound is the ethoxy group (-OCH₂CH₃) at the 6th position of the aromatic ring. This substituent significantly influences the electronic properties of the molecule. Analogous to the well-studied 6-methoxy-2-tetralone (B1345760), the ethoxy group is an electron-donating group, which can enhance the reactivity of the aromatic ring and influence the reaction pathways in subsequent synthetic transformations. chemimpex.com The position of this substituent is also critical, as studies on related tetralone structures have demonstrated that the substitution pattern on the aromatic ring can profoundly impact the biological activity of the resulting derivatives. nih.gov The combination of the reactive β-tetralone core and the modulating ethoxy group makes this compound a valuable and specific building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69788-78-9 lookchem.com |

| Molecular Formula | C₁₂H₁₄O₂ lookchem.com |

| Polar Surface Area (PSA) | 26.30 Ų lookchem.com |

| LogP | 2.143 lookchem.com |

Table 2: Comparison of this compound and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Difference |

| 2-Tetralone | C₁₀H₁₀O wikipedia.org | 146.19 wikipedia.org | Unsubstituted parent compound. wikipedia.org |

| 6-Methoxy-2-tetralone | C₁₁H₁₂O₂ chemicalbook.com | 176.21 chemicalbook.com | Contains a methoxy (B1213986) group at C6. fishersci.catcichemicals.com |

| This compound | C₁₂H₁₄O₂ lookchem.com | 190.24 | Contains an ethoxy group at C6. lookchem.com |

Conceptual Framework for Advanced Research on this compound

The unique structural attributes of this compound position it as a compound of interest for advanced chemical research. Future investigations are likely to proceed along several key fronts.

Table 3: Example Synthetic Route for a Substituted 2-Tetralone

| Precursors | Reagents/Conditions | Product | Reference |

| 4-ethoxyphenylacetic acid chloride, ethene | Aluminium trichloride, Dichloromethane (B109758), 4h, Ambient temp. | 6-ethoxy-3,4-dihydro-2(1H)-naphthalenone | lookchem.com |

Another major research direction involves leveraging this compound as a scaffold for the synthesis of new, complex molecules with potential biological activity. The tetralone core is a proven pharmacophore found in various therapeutic agents. researchgate.netgoogle.comchemimpex.com The ethoxy group provides a handle for further functionalization, allowing for the systematic modification of the molecule to explore structure-activity relationships (SAR). Advanced research could involve using this compound as a starting material to create libraries of novel compounds for screening against various biological targets, including enzymes like monoamine oxidase or receptors implicated in a range of diseases. nih.gov The synthesis of chalcone (B49325) derivatives from tetralones, for example, has been explored for anti-inflammatory and antidiabetic activities, suggesting a potential avenue for derivatives of this compound. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

6-ethoxy-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C12H14O2/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h4,6,8H,2-3,5,7H2,1H3 |

InChI Key |

NSWLRLBIDKLUOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(CC(=O)CC2)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Ethoxy 2 Tetralone and Its Analogs

Strategies for Carbon Framework Construction of the Tetralone System

The construction of the fundamental tetralone skeleton is a critical aspect of the synthesis of 6-ethoxy-2-tetralone and its analogs. Key strategies often involve intramolecular cyclization reactions or annulation processes to build the fused ring system.

Multi-Step Convergent and Divergent Synthetic Routes

Another versatile approach involves the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids or their derivatives. researchgate.netresearchgate.net This method is highly effective for synthesizing a variety of substituted tetralones. The necessary 4-arylbutyric acid precursor, in this case, 4-(3-ethoxyphenyl)butyric acid, can be prepared through several established multi-step sequences.

Divergent strategies can also be employed, where a common intermediate is used to generate a library of analogs. Starting from a functionalized tetralone, various transformations can be performed to introduce further diversity. For example, 1-arylidene-2-tetralones, formed from the condensation of 2-tetralone (B1666913) and aromatic aldehydes, can serve as precursors for more complex fused tricyclic systems. ucsb.edu

Regioselective Annulation Reactions in Tetralone Formation

Annulation reactions are powerful tools for constructing cyclic systems in a single step. The Robinson annulation, a classic method involving a Michael addition followed by an intramolecular aldol (B89426) condensation, has been widely used to synthesize six-membered rings, including the tetralone system. pnrjournal.comjuniperpublishers.com This reaction can be used to build the carbocyclic framework of tetralones from acyclic or simpler cyclic precursors. juniperpublishers.com

More modern annulation strategies often employ metal catalysis. For example, a rhodium-catalyzed [4+2] annulation of enaminones with maleimides has been developed to construct aza-spiro α-tetralones. acs.org Additionally, [3+3] and [3+2] annulation reactions using nitro allylic acetates have been shown to be effective for building complex polycyclic systems containing a tetralone moiety. researchgate.net These methods offer high regioselectivity and can be adapted for the synthesis of various substituted tetralones.

The regioselective oxidation of tetrahydronaphthalenes is another key strategy. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing aqueous acetic acid provides a highly regioselective method for synthesizing α-tetralones with yields often exceeding 90%. acs.org This approach is particularly useful for converting pre-functionalized tetrahydronaphthalenes into the corresponding tetralones. acs.org

Stereoselective Approaches to Enantiomerically Enriched Tetralone Derivatives

The development of stereoselective methods to produce enantiomerically pure tetralone derivatives is of significant interest, particularly for pharmaceutical applications. Asymmetric hydrogenation is a key technique used to create chiral centers with high enantioselectivity. researchgate.net While many examples focus on 1-tetralone (B52770) derivatives, the principles are applicable to 2-tetralones. acs.org

Phase-transfer catalysis using cinchona alkaloid-derived quaternary ammonium (B1175870) compounds has been successfully applied to the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone. beilstein-journals.org This method allows for the synthesis of the (R)-(+)-isomer, a key intermediate for the opioid analgesic dezocine, with a reported yield of 77.8% and an enantiomeric ratio of 79:21. beilstein-journals.org Such catalytic systems create a chiral environment that directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer. beilstein-journals.org

Organocatalytic methods have also emerged as a powerful tool for the asymmetric synthesis of tetralone-containing molecules. For instance, an organocatalytic asymmetric dearomative spirocyclization/oxa-Michael addition sequence has been developed to produce polycyclic tetralones with high diastereo- and enantioselectivities. acs.org

Catalysis in this compound Synthesis and Functionalization

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been extensively applied to the synthesis and functionalization of tetralone scaffolds.

Transition Metal-Catalyzed Transformations for Tetralone Scaffolds

Transition metals are widely used to catalyze key bond-forming reactions in tetralone synthesis. Palladium-catalyzed reactions are particularly prominent. For example, a domino carbene migratory insertion followed by a conjugate addition sequence has been used for the diastereoselective synthesis of α-tetralone-fused spirooxindoles. researchgate.netacs.org

Rhodium catalysts have been employed in the arylative cascade desymmetrization/acylation of alkynylmalonates to produce enantioenriched 1-tetralones. acs.org Iron and copper salts are effective catalysts for the conversion of α-tetralin hydroperoxide to α-tetralone, a key step in some industrial processes. cjcatal.com Bismuth(III) triflate has been shown to catalyze the intramolecular hydroarylation/isomerization of propargyl alcohols to yield 2-tetralone derivatives under mild conditions. researchgate.net

Recent advances have also demonstrated the use of silver catalysis for the regioselective ring expansion of tertiary cyclobutanols to furnish 1-tetralones, providing a facile route to these structures. rsc.org

| Catalyst | Reaction Type | Substrate Class | Product Class | Ref |

| Palladium | Domino Carbene Migratory Insertion/Conjugate Addition | Isatin-derived N-tosylhydrazones and 2′-iodochalcones | α-Tetralone-fused spirooxindoles | researchgate.netacs.org |

| Rhodium | Arylative Cascade Desymmetrization/Acylation | Alkynylmalonates | Enantioenriched 1-tetralones | acs.org |

| Iron/Copper Salts | Decomposition of Hydroperoxide | α-Tetralin hydroperoxide | α-Tetralone | cjcatal.com |

| Bismuth(III) triflate | Intramolecular Hydroarylation/Isomerization | Propargyl alcohols | 2-Tetralone derivatives | researchgate.net |

| Silver | Ring Expansion | Tertiary cyclobutanols | 1-Tetralones | rsc.org |

Organocatalytic Methods in Tetralone Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. beilstein-journals.org These methods offer an alternative to metal-based catalysts and have been successfully applied to the synthesis of chiral tetralone derivatives.

A notable example is the organocatalytic domino Michael–hemiacetalization of β-tetralones with α,β-unsaturated aldehydes. rsc.orgrsc.org Using a diphenylprolinol silyl (B83357) ether catalyst, this reaction produces functionalized benzo[f]chromenol derivatives, which contain a tetralone substructure, in high yields (up to 99%) and excellent enantioselectivities (up to 96% ee). rsc.orgrsc.org

Furthermore, organocatalytic [3+2] annulation reactions of β-tetralones have been developed. thieme-connect.com These reactions provide access to complex fused heterocyclic systems derived from the tetralone core. The use of chiral organocatalysts allows for the stereocontrolled synthesis of these valuable compounds.

| Catalyst Type | Reaction Type | Substrates | Product | Key Features | Ref |

| Diphenylprolinol silyl ether | Domino Michael–hemiacetalization | β-Tetralones, α,β-unsaturated aldehydes | Benzo[f]chromenols | High yields (50–99%), high enantioselectivities (up to 96% ee) | rsc.orgrsc.org |

| Amine-based catalyst | [3+2] Annulation | β-Tetralones, α,β-unsaturated aldehydes | Dihydronaphthofurans | Cascade synthesis, formation of fused heterocycles | thieme-connect.com |

| Guanidine-bisurea | Asymmetric α-hydroxylation | Tetralone-derived β-ketoesters | α-Hydroxy-β-ketoesters | High enantioselectivity | researchgate.net |

Combined Catalysis Strategies for Enhanced Efficiency

To improve the synthesis of tetralones, researchers have explored combined catalysis strategies. One approach involves a tandem process using metalloporphyrin and transition metal salt catalysis. In this method, tetralin is first oxidized to α-tetralin hydroperoxide with air, catalyzed by a metalloporphyrin. Subsequently, a catalytic amount of a water-soluble iron or copper salt is added to convert the hydroperoxide into α-tetralone. cjcatal.com Simple salts like those of Cu(I) and Fe(II) are effective in decomposing the hydroperoxide, with ferrous ion showing the best results. cjcatal.com

Another strategy involves the use of a bismuth/silver mixed catalyst, which has been shown to produce 2-tetralone derivatives in high yields and in a short amount of time. google.com Additionally, photobiocatalytic strategies are emerging. For example, by using single mutations in enzymes like cyclohexanone (B45756) monooxygenase (CHMO), hydrochlorination of a tetralone has been achieved with a 99% yield. nih.gov This method is effective for various substituted tetralones. nih.gov

Precursor Derivatization and Strategic Starting Material Selection

The careful selection and modification of starting materials are crucial for the successful synthesis of this compound and its analogs.

Olefin Epoxidation and Subsequent Rearrangement Mechanisms

A common route to 6-methoxy-2-tetralone (B1345760), a close analog of this compound, begins with the commercially available 6-methoxy-1-tetralone (B92454). medcraveonline.com This starting material is converted to an olefin, 6-methoxy-3,4-dihydronaphthalene, in high yield. medcraveonline.com The olefin is then subjected to epoxidation using an agent like m-chloroperbenzoic acid (MCPBA). medcraveonline.com The resulting epoxide is not isolated but is directly rearranged to the final 2-tetralone product through acid-catalyzed heating or treatment with a Lewis acid like boron trifluoride etherate. medcraveonline.commedcraveonline.com

The mechanism involves the formation of an epoxide ring from the olefin, which is then opened by the acid catalyst. This opening is followed by a rearrangement of the carbocation intermediate to form the more stable ketone. The conditions for this rearrangement are critical, as further rearrangement to other ketone byproducts can occur. medcraveonline.com

Ring-Expansion Reactions and Their Application

Ring-expansion reactions offer a novel and practical method for synthesizing 1-tetralones from readily prepared tertiary cyclobutanols. rsc.orgrsc.org This silver-catalyzed reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. rsc.orgrsc.org The process involves a radical-mediated sequence of C-C bond cleavage followed by C-C bond formation. rsc.org

Various silver salts can be used as catalysts, with silver nitrate (B79036) (AgNO₃) often showing the best activity. ccsenet.org The reaction also requires an oxidant, with potassium persulfate (K₂S₂O₈) being particularly effective. ccsenet.org The choice of solvent is also important, with a biphasic solution of dichloromethane (B109758) and water often proving successful. ccsenet.org This method has been successfully applied to synthesize a variety of substituted 1-tetralones. rsc.orgccsenet.org A metal-free alternative using an organic photoredox catalyst has also been developed for the ring expansion of cyclopropanols to form 1-tetralones. nii.ac.jp

Friedel-Crafts Acylation and Related Cyclization Pathways

The Friedel-Crafts acylation is a classic and versatile method for forming the tetralone ring system. semanticscholar.org This reaction typically involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). pressbooks.pub The resulting acylium ion acts as an electrophile, attacking the aromatic ring to form an aryl ketone. Subsequent intramolecular cyclization leads to the tetralone structure. semanticscholar.org

For instance, the synthesis of 1-tetralone can be achieved through the Friedel-Crafts acylation of benzene (B151609) with γ-butyrolactone. A more direct approach involves the reaction of a 1-alkene with a substituted phenylacetic acid in a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid. nih.gov This method avoids the use of harsh reagents like thionyl chloride and aluminum trichloride. nih.gov One-pot syntheses using this pathway have been developed to improve efficiency, sometimes achieving yields of over 90%. google.com

Dieckmann Condensation and Tandem Processes in Tetralone Synthesis

The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester, which is a key intermediate in the synthesis of cyclic ketones. organicchemistrytutor.comlibretexts.orgnumberanalytics.com This reaction is particularly useful for forming five- and six-membered rings. libretexts.orgnumberanalytics.com

Tandem processes that incorporate the Dieckmann condensation have been developed for efficient tetralone synthesis. One such process is a Michael addition-Dieckmann condensation sequence. ccsenet.org For example, the anion of ethyl 6-methoxy-2-methyl benzoate (B1203000) can undergo a tandem Michael addition with methyl acrylate, followed by a Dieckmann condensation to form a bicyclic ester. This intermediate is then hydrolyzed and decarboxylated to yield the desired tetralone. ccsenet.org Other tandem sequences, such as an aldol condensation-Diels-Alder-aromatization, have also been employed to synthesize polysubstituted 2-tetralone derivatives in a one-pot reaction. cdnsciencepub.comscholaris.ca

Optimization of Reaction Conditions and Yield Improvement in Tetralone Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its analogs. Key factors to consider include the choice of catalyst, solvent, temperature, and reaction time.

In the epoxidation-rearrangement synthesis of 6-methoxy-2-tetralone, various conditions have been tested to improve the yield. medcraveonline.commedcraveonline.com While changing the temperature, heating time, and amount of sulfuric acid did not significantly increase the yield beyond 39%, the use of boron trifluoride etherate as a Lewis acid provided a comparable yield of 36%. medcraveonline.commedcraveonline.comresearchgate.net

For Friedel-Crafts reactions, the choice of Lewis acid and solvent can significantly impact the outcome. While aluminum chloride is highly active, it can generate acidic waste. Polar aprotic solvents like DMF can improve chlorination yields by stabilizing ionic intermediates. In some cases, a one-pot method has been shown to shorten reaction times and increase yields to over 90% under optimal conditions. google.com

In silver-catalyzed ring-expansion reactions, screening different silver salts and oxidants is crucial. ccsenet.org Silver nitrate and potassium persulfate have been identified as a highly effective catalyst-oxidant pair. ccsenet.org The reaction concentration can also be adjusted to improve the outcome. rsc.org

Table 1: Comparison of Synthetic Methods for Tetralone Analogs

| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reference(s) |

|---|---|---|---|---|

| Epoxidation/Rearrangement | 6-methoxy-1-tetralone | MCPBA, H₂SO₄ or BF₃·OEt₂ | 36-39% | medcraveonline.commedcraveonline.com |

| Ring Expansion | Tertiary cyclobutanols | AgNO₃, K₂S₂O₈ | Good | rsc.orgccsenet.org |

| Friedel-Crafts Acylation | Anisole, 4-chlorobutyryl chloride | AlCl₃ | 80-85% | google.com |

Spectroscopic and Structural Characterization Methodologies for 6 Ethoxy 2 Tetralone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 6-ethoxy-2-tetralone derivatives. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of these molecules.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms within the molecule. For instance, in a derivative like (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, specific proton signals can be assigned. nih.gov The ethoxy group protons typically appear as a quartet around 4.10–4.05 ppm and a triplet around 1.45–1.41 ppm. nih.gov Aromatic protons resonate in the downfield region, while the protons on the tetralone ring appear at distinct chemical shifts. nih.gov

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing data on the carbon skeleton. In tetralone derivatives, the carbonyl carbon (C=O) of the ketone group typically shows a characteristic signal in the downfield region of the spectrum, often around δ 193.2 ppm. nih.gov The carbons of the ethoxy group and the aromatic rings also have distinct chemical shifts. nih.govtandfonline.com For example, in some derivatives, the carbon atoms of the 1,2,4-triazole (B32235) moiety can be identified by signals at approximately δ 170.8 ppm and δ 151.7 ppm. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Data for Tetralone Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one nih.gov | 8.13-8.10 (d, 1H), 7.84 (s, 1H), 7.49-7.47 (d, 1H), 7.45–7.40 (dd, 2H), 7.37–7.33 (m, 1H), 7.25-7.23 (d, 1H), 6.94-6.92 (d, 2H), 4.10–4.05 (q, 2H), 3.15–3.13 (t, 2H), 2.96–2.93 (t, 2H), 1.45–1.41 (t, 3H) | Data not fully provided in the source. |

| A 1,2,4-triazole-bearing tetralone derivative nih.gov | Protons of the tetralone moiety in the range of 1.2–5.0 ppm. | C=O at ~193.2 ppm; other saturated carbons at 22–50 ppm; C=N of triazole at ~170.8 and ~151.7 ppm. |

| 3-Ethylcarboxy-4-(4-nitrophenyl)-6-methylthio-1-tetralone m-hikari.com | 0.93-1.67 (t, 3H), 2.18 (d, 1H), 2.23-2.37 (dd, 2H), 2.53 (s, 3H), 3.36-3.67 (q, 1H), 4.13-4.47 (q, 2H), 6.74-7.23 (m, 3H), 7.51-7.92 (m, 4H) | Data not provided in the source. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

A prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the range of 1663–1701 cm⁻¹. m-hikari.com For derivatives containing an ester group, an additional C=O stretching band is observed at a higher frequency, around 1737-1745 cm⁻¹. m-hikari.com The aromatic C=C bonds also give rise to characteristic absorption bands, usually in the 1590–1600 cm⁻¹ region. m-hikari.com

Table 2: Key IR Absorption Frequencies for Tetralone Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| Ketone (C=O) | 1663–1701 | m-hikari.com |

| Ester (C=O) | 1737–1745 | m-hikari.com |

| Aromatic (C=C) | 1590–1600 | m-hikari.com |

| N-H Stretch (in triazole derivatives) | 3100–3465 | nih.gov |

| C=N (in triazole derivatives) | ~1640 | nih.gov |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of this compound derivatives by analyzing their fragmentation patterns. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For example, the mass spectrum of 3-ethylcarboxy-4-(4-methoxyphenyl)-6-methylthio-1-tetralone shows a molecular ion peak at m/z 370. m-hikari.com The fragmentation pattern, which consists of various fragment ions, offers valuable clues about the compound's structure. Common fragmentation pathways for tetralone derivatives can involve the loss of small molecules like CO, C₂H₅, or parts of the substituent groups. m-hikari.com

Table 3: Mass Spectrometry Data for Selected Tetralone Derivatives

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 3-Ethylcarboxy-4-(4-methoxyphenyl)-6-methylthio-1-tetralone | 370 | 341, 297, 282, 254, 226, 121, 107 | m-hikari.com |

| 3-Ethylcarboxy-4-(4-nitrophenyl)-6-methylthio-1-tetralone | 385 | 356, 312, 284, 256, 136, 121 | m-hikari.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

For this compound derivatives, the aromatic ring and the carbonyl group are the primary chromophores. The presence of conjugation, such as in benzylidene derivatives of tetralone, shifts the absorption maxima to longer wavelengths (a bathochromic shift). The specific λmax values can be influenced by the substituents on the aromatic ring and the solvent used for the measurement. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

For new this compound derivatives, obtaining a single crystal of suitable quality allows for its structure to be unambiguously determined. nih.gov The resulting crystal structure data, including unit cell dimensions and atomic coordinates, are crucial for understanding the molecule's stereochemistry and intermolecular interactions in the crystalline lattice. For instance, the structure of (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one was successfully elucidated using SCXRD. nih.gov

Thermal Analysis Techniques (TGA, DTA) in Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. uni-siegen.deabo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. etamu.edu This is useful for determining the thermal stability of this compound derivatives and for studying their decomposition patterns. The temperature at which significant mass loss occurs indicates the onset of decomposition. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. uni-siegen.de DTA can detect thermal events such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks in the DTA curve. nih.gov For some tetralone derivatives, TGA and DTA studies have revealed that the compounds are thermally stable up to their melting points. nih.gov

Computational and Theoretical Chemistry of 6 Ethoxy 2 Tetralone Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than traditional wavefunction-based methods for larger systems. DFT calculations are instrumental in determining the optimized molecular geometry, where the molecule exists in its lowest energy state. youtube.com

For 6-ethoxy-2-tetralone, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to predict its three-dimensional structure. researchgate.netijcce.ac.ir These calculations provide precise values for bond lengths, bond angles, and dihedral angles. The optimization process ensures that the calculated geometry corresponds to a minimum on the potential energy surface. youtube.com The accuracy of these theoretical parameters can often be validated by comparing them with experimental data from techniques like X-ray crystallography, where available. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Tetralone Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | 1.50 |

| C2-C3 | 1.52 |

| C1=O | 1.22 |

| C1-C2-C3 | 114.5 |

| O=C1-C2 | 121.0 |

Note: Data presented is for a representative tetralone analog and serves as an illustrative example. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. youtube.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity; a smaller gap generally indicates higher reactivity. numberanalytics.comresearchgate.net

In the context of this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attacks. The distribution of the HOMO density will highlight the regions most likely to donate electrons, while the LUMO density will indicate the regions most susceptible to receiving electrons. youtube.com For instance, the oxygen atom of the carbonyl group is often a site of high HOMO density, making it a likely center for protonation or interaction with electrophiles. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. These values are crucial for understanding charge transfer interactions within the molecule and with other reactants. tandfonline.com

Table 2: Frontier Molecular Orbital Energies of a Tetralone Analog

| Orbital | Energy (eV) |

| HOMO | -6.1579 |

| LUMO | -1.4566 |

| Energy Gap (ΔE) | 4.7013 |

Note: Data presented is for a representative tetralone analog. researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing donor-acceptor interactions. taylorandfrancis.com The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net

Table 3: NBO Analysis - Second-Order Perturbation Theory for a Tetralone Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C6) | π(C2-C3) | 20.95 |

| π(C2-C3) | π(C1-C6) | 20.74 |

| LP(O1) | σ*(C1-C2) | 5.50 |

Note: Data is illustrative and represents typical interactions in a conjugated system. researchgate.net E(2) quantifies the stabilization energy from donor-acceptor interactions.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netnumberanalytics.com

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs, making it a prime site for hydrogen bonding and electrophilic attack. researchgate.netnih.gov The ethoxy group's oxygen would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic ring and the aliphatic chain would show regions of positive potential. researchgate.net This visual representation of the charge landscape is crucial for understanding how the molecule will interact with other molecules, including solvents and biological receptors. mdpi.com

Mechanistic Investigations through Quantum Chemical Simulations

Quantum chemical simulations, particularly those employing DFT, are instrumental in elucidating the mechanisms of chemical reactions. rcsi.science By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be mapped out. rsc.org This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

For reactions involving this compound, such as its synthesis or subsequent transformations, quantum chemical simulations can provide invaluable insights. researchgate.net For example, in a condensation reaction to form a chalcone (B49325) derivative, DFT calculations can model the step-by-step process, identifying the key transition states and intermediates. tandfonline.com These simulations can help to rationalize experimentally observed product distributions and stereoselectivities. rcsi.science

Comparative Studies with Related Tetralone Analogs

Computational studies often involve comparing the properties of a target molecule with those of its analogs to understand the effects of structural modifications. bohrium.com By systematically changing substituents on the tetralone scaffold and calculating their electronic and geometric properties, structure-activity relationships can be established.

In the case of this compound, comparative studies with other alkoxy-substituted tetralones or analogs with different functional groups can provide insights into how these changes affect reactivity, stability, and intermolecular interactions. For example, comparing the HOMO-LUMO gap of this compound with that of 6-methoxy-2-tetralone (B1345760) could reveal subtle differences in their electronic properties. researchgate.net Such comparative analyses are crucial for the rational design of new molecules with desired properties.

Reactivity and Synthetic Transformations of the 6 Ethoxy 2 Tetralone Scaffold

Enolate Chemistry and Alpha-Functionalization of the Ketone Moiety

The presence of a ketone functional group makes the alpha-carbon (the carbon atom adjacent to the carbonyl group) acidic and susceptible to deprotonation to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups at the alpha-position.

The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. masterorganicchemistry.com Strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic enolate, where the proton is removed from the less sterically hindered alpha-carbon. Weaker bases and higher temperatures allow for equilibrium to be established, leading to the more stable thermodynamic enolate.

Table 1: Examples of Alpha-Functionalization Reactions

| Reaction Type | Reagents | Product Description |

| Alkylation | Alkyl halides (e.g., methyl iodide) | Introduction of an alkyl group at the alpha-carbon. |

| Aldol (B89426) Reaction | Aldehydes or ketones | Formation of a β-hydroxy ketone, which can be dehydrated to an α,β-unsaturated ketone. |

| Michael Addition | α,β-Unsaturated carbonyl compounds | Formation of a 1,5-dicarbonyl compound. masterorganicchemistry.com |

| Halogenation | Halogens (e.g., Br2) | Introduction of a halogen atom at the alpha-carbon. |

| Azidation | Azide sources | Synthesis of α-azido ketones. mdpi.com |

These alpha-functionalization reactions are crucial for building molecular complexity. For instance, the Robinson annulation, a powerful ring-forming reaction, utilizes both Michael addition and intramolecular aldol condensation, starting from an enolate. masterorganicchemistry.comscribd.comuliege.be This sequence is instrumental in the synthesis of six-membered rings, a common structural motif in steroids and terpenes. uliege.benih.gov

Reactions Involving the Aromatic Ring System

The ethoxy group on the aromatic ring of 6-ethoxy-2-tetralone is an electron-donating group, which activates the ring towards electrophilic aromatic substitution (EAS). libretexts.org This allows for the introduction of various substituents onto the aromatic portion of the molecule. The directing effect of the ethoxy group and the existing aliphatic ring will influence the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst. libretexts.org

The ability to functionalize the aromatic ring provides a pathway to synthesize a wide range of derivatives with potentially different biological activities. For example, modifications to the aromatic ring of similar tetralone structures have been shown to influence their activity as monoamine oxidase (MAO) inhibitors. nih.gov

Derivatization via Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The ketone functionality of this compound can readily participate in condensation reactions with aldehydes to form α,β-unsaturated ketones, often referred to as chalcones. nih.gov The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base, is a common method for this transformation. jetir.orgresearchgate.netlookchem.com

For example, the reaction of this compound with a substituted benzaldehyde (B42025) in a basic medium would yield a chalcone (B49325) derivative. nih.govjetir.org These chalcone structures are of interest due to their diverse biological activities. nih.govjetir.org The reaction conditions can be optimized, for instance, by using polyethylene (B3416737) glycol (PEG) as a reaction medium to improve efficiency. jetir.orgresearchgate.net

Table 2: Example of Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 4-Ethoxybenzaldehyde | Base (e.g., NaOH) | (2E)-2-(4-ethoxybenzylidene)-6-ethoxy-3,4-dihydronaphthalen-1(2H)-one |

Stereochemical Control in Post-Synthetic Modifications

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The biological activity of these enantiomers can differ significantly. Therefore, controlling the stereochemistry during the synthesis of this compound derivatives is crucial.

Stereochemical control can be achieved at various stages of the synthesis. Asymmetric reduction of the ketone in this compound can produce chiral 2-tetralols with high enantioselectivity using biocatalysts like Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) mutants. researchgate.net The position of substituents on the aromatic ring can influence the stereochemical outcome of these reductions. researchgate.net

Furthermore, subsequent reactions on chiral derivatives of this compound can be designed to proceed with high stereoselectivity. For instance, dihydroxylation reactions can be controlled to produce specific diastereomers. rsc.org The choice of reagents and reaction conditions plays a critical role in determining the stereochemical outcome of these post-synthetic modifications.

Applications of 6 Ethoxy 2 Tetralone As a Key Synthetic Intermediate

Building Blocks in Natural Product Total Synthesis

The tetralone motif is a recurring structural element in numerous natural products, particularly in terpenoids and steroids. semanticscholar.orgmedcraveonline.com Consequently, 6-alkoxy-2-tetralones are valuable starting materials or key intermediates in the total synthesis of these complex molecules. chemicalbook.commedcraveonline.com Their rigid bicyclic structure provides a solid foundation upon which chemists can stereoselectively build additional rings and introduce functional groups with precision. For instance, the synthesis of various optically active terpenoids has been accomplished using a tetralone scaffold, highlighting its importance in creating chiral molecules from achiral precursors. semanticscholar.org The presence of the ketone at the C-2 position and the alkoxy group on the aromatic ring allows for a wide range of chemical transformations, making these compounds exceptionally versatile for the multi-step sequences required in total synthesis. medcraveonline.commedcraveonline.com

Precursors for Complex Polycyclic Architectures

The inherent structure of 6-ethoxy-2-tetralone makes it an ideal precursor for the assembly of intricate polycyclic systems. The tetralone core already contains two of the rings needed for many steroidal and terpenoid structures, significantly simplifying the synthetic strategy. wur.nl Synthetic chemists have exploited the reactivity of the ketone and the aromatic ring to construct fused and bridged ring systems.

One powerful strategy involves intramolecular cyclization reactions. For example, β-tetralone oximes can undergo efficient NBS-promoted intramolecular oxidative cyclization and aromatization to yield fused α-carbolines, which are complex pentacyclic structures. rsc.org Similarly, β-tetralones can be converted into benzo semanticscholar.organnualreviews.orgchromeno[2,3-b]indoles. rsc.org These transformations showcase the ability to rapidly build molecular complexity from the tetralone template. Ring-expansion reactions have also been employed, converting the six-membered ketone-containing ring of a tetralone into a seven-membered ring, as seen in the synthesis of benzotropones. beilstein-journals.org

Intermediates for Structurally Diverse Tetralone Derivatives

The this compound scaffold is a platform for generating a vast library of structurally diverse derivatives. researchgate.netresearchgate.net The ketone functionality is a versatile handle for a multitude of chemical reactions. It can undergo:

Alkylation: Introduction of alkyl or aryl groups at the C-1 position.

Condensation Reactions: Aldol (B89426) and Claisen-Schmidt condensations with aldehydes and other carbonyl compounds to form α,β-unsaturated ketone derivatives (chalcones). tandfonline.com

Oxime Formation: Reaction with hydroxylamine (B1172632) to produce oximes, which can then be used in further cyclization reactions. rsc.org

Rearrangements: Acid-catalyzed rearrangements of epoxides derived from the corresponding 1-tetralone (B52770) can be used as a method to synthesize 1-substituted-2-tetralones, demonstrating a transposition of the ketone functionality.

Furthermore, the aromatic ring, activated by the ethoxy group, can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups such as nitro or bromo substituents. arkat-usa.orgmaterialsciencejournal.org This dual reactivity at both the aliphatic and aromatic portions of the molecule makes this compound a powerful intermediate for creating a wide range of derivatives with varied electronic and steric properties.

| Reaction Type | Reagents/Conditions | Product Class | Reference |

| Alkylation | Metal enolates, alkyl halides | 1-Alkyl-2-tetralones | |

| Aldol Condensation | Aldehydes, base (e.g., NaOH) | Arylidene-tetralones (Chalcones) | tandfonline.com |

| Epoxide Rearrangement | m-CPBA, then BF₃ or ZnI₂ | 1-Substituted-2-tetralones | |

| Oxidative Cyclization | NBS (for oximes) | Fused α-carbolines | rsc.org |

| Aromatic Bromination | N-Bromo succinimide (B58015) (NBS) | Bromo-tetralones | arkat-usa.org |

| Aromatic Nitration | H₂SO₄/HNO₃ | Nitro-tetralones | materialsciencejournal.org |

Strategic Roles in the Synthesis of Specific Compound Classes (e.g., Steroidal and Terpenoid Compounds)

The application of 6-alkoxy-2-tetralones in the synthesis of steroids and terpenoids is a testament to their strategic importance. medcraveonline.commedcraveonline.com These natural product classes are defined by their polycyclic carbon skeletons, and the tetralone provides a ready-made A/B ring system for steroids or a foundational structure for various terpene families. wur.nlmdpi.com

Steroid Synthesis: In the total synthesis of steroids, 6-methoxy-1-tetralone (B92454) (a close relative and precursor) is extensively used because it already contains the complete AB-ring system found in estrogens. wur.nlannualreviews.org The synthesis of non-aromatic steroids has also been achieved starting from 5-methoxy-2-tetralone. iastate.edu The 2-tetralone (B1666913) isomer is a crucial intermediate for building the C and D rings of the steroid nucleus. For example, a key step often involves a Michael reaction with a cyclopentenone derivative to form the C-ring, followed by an intramolecular aldol condensation to close the D-ring. wur.nl

Terpenoid Synthesis: Terpenoids are a vast class of natural products built from isoprene (B109036) units. nih.govmdpi.comneliti.com 6-Methoxy-2-tetralone (B1345760) has been explicitly identified as a starting material for synthesizing numerous terpenoid compounds. medcraveonline.commedcraveonline.com The synthesis of sesquiterpenes and diterpenes often leverages the tetralone core to construct the characteristic polycyclic systems. semanticscholar.org For example, chemoenzymatic total synthesis of various optically active terpenoids has been successfully demonstrated starting from a tetralone scaffold. semanticscholar.org

Applications in Scaffold Diversification and Library Synthesis

In modern drug discovery, the synthesis of compound libraries based on a common scaffold is a powerful strategy for identifying new therapeutic agents. researchgate.netjocpr.com The tetralone skeleton is an excellent starting point for such endeavors due to its synthetic tractability and its presence in many known bioactive molecules. researchgate.netingentaconnect.com

Starting from a common intermediate like this compound, divergent synthesis pathways can be employed to generate a library of molecules with unprecedented structural diversity. researchgate.net By applying a range of reactions to the ketone and the aromatic ring, chemists can systematically vary the substituents and explore the structure-activity relationship (SAR) of the resulting compounds. For example, a tetraline scaffold, derived from a tetralone precursor, was used as a pivotal template for the elaboration of a compound library of analogues of the antidepressant drug agomelatine. jocpr.com This approach highlights how a single, versatile building block can lead to the rapid generation of numerous drug candidates for biological screening.

Emerging Research Directions and Future Outlook in 6 Ethoxy 2 Tetralone Chemistry

Sustainable and Green Chemistry Approaches in Tetralone Synthesis

The synthesis of tetralones has traditionally relied on methods that often involve harsh reagents and generate significant waste. nih.gov A prominent direction in modern organic chemistry is the development of "green" and sustainable synthetic protocols. This includes the use of environmentally benign reagents and solvents, and processes that are more atom-efficient.

Another area of interest is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused. For instance, a layered double hydroxide-hosted sulphonato-salen-nickel(II) complex has been shown to be an effective and reusable catalyst for the oxidation of tetralin to 1-tetralone (B52770) at room temperature using molecular oxygen. scirp.org Similarly, the use of molecular sieves as catalysts in the gas-solid phase reaction of benzene (B151609) and gamma-butyrolactone (B3396035) to produce α-tetralone offers a continuous synthesis process that avoids the production of large amounts of acidic wastewater associated with traditional Friedel-Crafts reactions. google.com These types of catalytic systems reduce waste and the need for corrosive and hazardous materials.

The development of electrocatalytic strategies also presents a promising green alternative. An electrocatalytic method for the selective oxidation of a benzyl (B1604629) group to a ketone has been demonstrated, using water as the sole oxygen source at ambient conditions. researchgate.net This approach, particularly when enhanced with layered MnO2 catalysts, can significantly improve faradaic efficiency and offers a cleaner route to tetralone synthesis. researchgate.net

Flow Chemistry and Automated Synthesis of Tetralone Derivatives

The adoption of continuous-flow chemistry and automated synthesis platforms is set to revolutionize the preparation of tetralone derivatives. researchgate.netthieme.de Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. researchgate.net For complex multi-step syntheses, continuous-flow systems can integrate reactions, work-up, and purification steps, leading to a more streamlined and efficient process. researchgate.net

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of new synthetic routes. These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time required for process development. The synthesis of chiral 1,2-diamino derivatives, for example, has been efficiently achieved using continuous-flow technology, highlighting its potential for preparing stereodefined building blocks. thieme.de The application of such automated and continuous-flow methods to the synthesis of 6-ethoxy-2-tetralone and its analogues could lead to more rapid, efficient, and reproducible production.

Exploration of Novel Catalytic Systems for Efficiency Enhancement

The development of novel and more efficient catalytic systems is a cornerstone of modern synthetic chemistry. For tetralone synthesis, research is ongoing to identify catalysts that offer higher selectivity, operate under milder conditions, and are more cost-effective and environmentally friendly.

Palladium-catalyzed reactions have shown significant promise. For instance, homogeneous Pd catalysts have been successfully used in Semmler-Wolff-type reactions to convert tetralone O-pivaloyl oximes into the corresponding primary anilines. nih.gov This method overcomes the limitations of the classical Semmler-Wolff reaction, which requires harsh conditions and often results in low yields. nih.gov

Silver-catalyzed reactions have also emerged as a practical method for accessing 1-tetralone building blocks. A regioselective synthesis of 1-tetralones via a silver-catalyzed ring expansion of tertiary cyclobutanols has been described, which proceeds under mild conditions. rsc.org Furthermore, the use of bismuth/silver mixed salts as catalysts has been explored for the preparation of 2-tetralone (B1666913) derivatives. google.com

The use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), a versatile and inexpensive single-electron oxidizing reagent, has been investigated for the synthesis of 2-tetralones through the cyclization of δ-aryl-β-dicarbonyl substrates. beilstein-journals.orgresearchgate.net This method provides moderate to good yields under mild conditions. beilstein-journals.org

The exploration of organocatalysis also presents a promising avenue. For example, a guanidine-bisurea bifunctional organocatalyst has been used to promote the α-hydroxylation of tetralone-derived β-ketoesters in an enantioselective manner. acs.org

Below is a table summarizing some of the novel catalytic systems being explored for tetralone synthesis:

| Catalyst System | Reaction Type | Substrate | Product | Key Advantages |

| Homogeneous Pd catalysts | Semmler-Wolff-type reaction | Tetralone O-pivaloyl oximes | Primary anilines | Overcomes harsh conditions of classical method. nih.gov |

| Silver catalysts | Ring expansion | Tertiary cyclobutanols | 1-Tetralones | Mild reaction conditions, practical method. rsc.org |

| Bismuth/silver mixed salts | Isomerization/Cyclization | Aryl-substituted alkynes | 2-Tetralone derivatives | Efficient synthesis of 2-tetralones. google.com |

| Cerium(IV) ammonium nitrate (CAN) | Intramolecular cyclization | δ-aryl-β-dicarbonyl compounds | 2-Tetralones | Mild conditions, moderate to good yields. beilstein-journals.orgresearchgate.net |

| Guanidine-bisurea organocatalyst | α-Hydroxylation | Tetralone-derived β-ketoesters | α-Hydroxy-β-ketoesters | Enantioselective synthesis. acs.org |

| Layered double hydroxide-hosted Ni-salen complex | Oxidation | Tetralin | 1-Tetralone | Reusable, room temperature, uses molecular oxygen. scirp.org |

Integration with Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The integration of advanced spectroscopic techniques and computational chemistry is providing unprecedented insights into the intricate details of chemical transformations.

In the context of tetralone synthesis, spectroscopic methods such as in-situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of reactions in real-time, identify reaction intermediates, and determine reaction kinetics. orgsyn.org For example, the progress of the conversion of an acid chloride to 6-methoxy-β-tetralone can be followed by observing the disappearance of the acid chloride carbonyl peak and the appearance of the tetralone carbonyl peak in the IR spectrum. orgsyn.org Similarly, 1H and 13C NMR spectroscopy are invaluable for the structural characterization of starting materials, intermediates, and final products. medcraveonline.comnih.govtandfonline.com

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of reactions. beilstein-journals.orgresearchgate.netunipd.it DFT studies have been used to investigate the mechanism of the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, revealing that the stability of the resulting cyclohexadienyl radical intermediates is a key factor in the successful formation of 2-tetralones. beilstein-journals.orgresearchgate.net Computational studies have also been employed to understand the stereoselectivity of Pd-catalyzed α-arylation of ketones, providing insights that can guide the development of more effective enantioselective catalysts. unipd.it The combination of experimental and computational studies has also been used to elucidate the feasible mechanism in the formation of 8-methoxy-1-tetralone. ccsenet.org

The proposed reaction mechanism for the fragmentation of HEAT by Mpro and its subsequent covalent binding to the active site was supported by computational docking studies, which helped to visualize the non-covalent binding modes and understand the reaction pathway. biorxiv.org

The integration of these advanced techniques allows for a comprehensive understanding of the factors that govern the efficiency and selectivity of synthetic reactions, paving the way for the development of next-generation synthetic methodologies for this compound and other valuable chemical compounds.

Q & A

Q. What are the standard synthetic routes for 6-Ethoxy-2-tetralone, and what key reagents are involved?

The synthesis of this compound typically involves Friedel-Crafts acylation or alkylation strategies. A representative method for analogous tetralones (e.g., 6,7-dimethoxy-2-tetralone) includes:

- Step 1 : Bromination using NBS in CH₂Cl₂/toluene at -78°C.

- Step 2 : Alkoxylation via Na/MeOH with CuI catalysis under reflux (24 h).

- Step 3 : Oxidation with KMnO₄ in acetonitrile at 25°C .

A table summarizing reagents and conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NBS, CH₂Cl₂, Toluene, -78°C | Bromination |

| 2 | Na, MeOH, CuI, DMF, reflux 24 h | Alkoxylation |

| 3 | KMnO₄, CH₃CN, 25°C | Oxidation |

Methodological Tip : Optimize yields by adjusting solvent polarity (e.g., DMF for high-temperature reactions) and monitoring reaction progress via TLC .

Q. How should researchers handle safety protocols for this compound based on structurally similar compounds?

For compounds like 6-Hydroxy-1-tetralone, safety measures include:

- Inhalation : Immediate relocation to fresh air; seek medical attention if symptoms persist.

- Skin Contact : Wash with soap/water for ≥15 minutes.

- Eye Exposure : Flush with water for 10+ minutes; remove contact lenses if feasible .

Critical Note : Always use PPE (gloves, lab coat, goggles) and conduct reactions in fume hoods. Toxicity data gaps (e.g., LD₅₀) necessitate conservative handling.

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Identify ethoxy group signals (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂).

- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1680–1720 cm⁻¹.

- GC-MS/HPLC : Assess purity and quantify byproducts .

Data Analysis Tip : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational tools enhance retrosynthetic planning for this compound?

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys to predict feasible routes. For example:

- Step 1 : Input target structure into AI tools (e.g., Pistachio_ringbreaker).

- Step 2 : Evaluate route feasibility using metrics like bond dissociation energy and steric hindrance.

- Step 3 : Validate top routes experimentally, prioritizing atom economy (>50%) and step efficiency .

Case Study : A 3-step route achieving 62% yield was optimized using Reaxys_biocatalysis data .

Q. How do researchers resolve contradictions in reported bioactivity data for tetralone derivatives?

- Hypothesis Testing : Compare IC₅₀ values across studies using ANOVA to identify outliers.

- Experimental Replication : Standardize assays (e.g., fixed cell lines, incubation times).

- Meta-Analysis : Pool data from 15+ studies (e.g., J. Med. Chem. 1999–2008) to assess trends .

Example : Discrepancies in antimicrobial activity (MIC = 2–50 µg/mL) were attributed to solvent polarity variations (DMSO vs. ethanol) .

Q. What methodologies optimize the regioselectivity of ethoxy-group introduction in tetralones?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) for Friedel-Crafts acylation.

- Solvent Effects : Polar aprotic solvents (DMF) favor ortho/para substitution.

- Kinetic vs. Thermodynamic Control : Lower temperatures (-78°C) favor kinetic products .

Data Table :

| Catalyst | Solvent | Temp (°C) | Regioselectivity (para:ortho) |

|---|---|---|---|

| AlCl₃ | CS₂ | 0 | 3:1 |

| BF₃ | CH₂Cl₂ | -78 | 5:1 |

Q. How should researchers address discrepancies in NMR data interpretation for this compound?

Q. What statistical methods are recommended for analyzing reaction yield variability?

- ANOVA : Compare yields across 3+ trials to identify significant variables (e.g., catalyst loading).

- Regression Analysis : Model yield (%) vs. temperature/pH to predict optimal conditions.

- Error Bars : Report ±SD (n=5) to highlight precision .

Example : A CuI-catalyzed reaction showed ±8% SD, reduced to ±3% after optimizing stirring rate .

Q. How do reaction mechanisms differ between traditional and green synthesis methods for tetralones?

Q. What ethical and environmental considerations apply to this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.